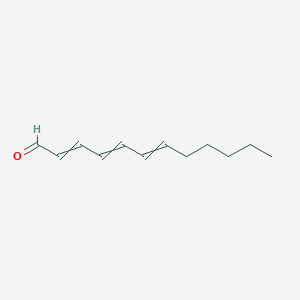![molecular formula C6H11Cl3O B14417639 1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane CAS No. 81308-01-2](/img/structure/B14417639.png)
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane is an organic compound with the molecular formula C6H11Cl3O. It is a chlorinated ether, which means it contains both chlorine atoms and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with 1-chloropropan-2-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually obtained through a series of purification steps, including distillation and chromatography.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including solvents and intermediates for polymer synthesis.
作用機序
The mechanism of action of 1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to changes in the structure and function of these molecules, affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
1,3-Dichloropropane: A simpler chlorinated hydrocarbon with similar reactivity but lacking the ether functional group.
1,3-Dichloro-2-propanol: Contains hydroxyl groups instead of the ether linkage, leading to different reactivity and applications.
1,2-Dichloroethane: Another chlorinated hydrocarbon with different structural and chemical properties.
Uniqueness
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane is unique due to its combination of chlorinated and ether functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler chlorinated hydrocarbons. Its reactivity and versatility make it valuable in various fields of research and industry.
特性
CAS番号 |
81308-01-2 |
|---|---|
分子式 |
C6H11Cl3O |
分子量 |
205.5 g/mol |
IUPAC名 |
1,3-dichloro-2-(1-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H11Cl3O/c1-5(2-7)10-6(3-8)4-9/h5-6H,2-4H2,1H3 |
InChIキー |
UJLNYAYQTNJCFP-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)OC(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



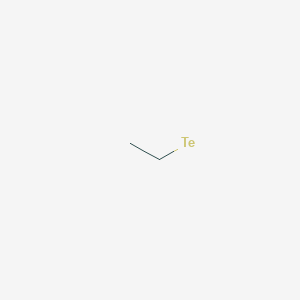
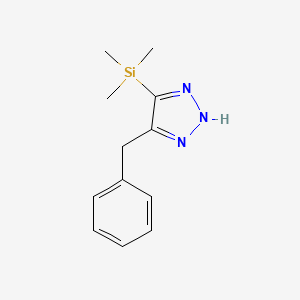

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
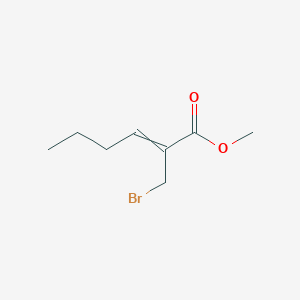
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
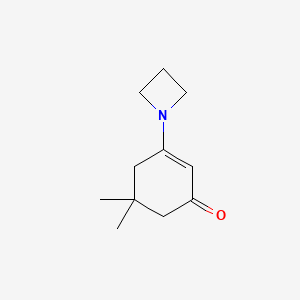
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)

![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)

